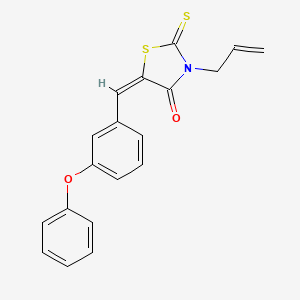3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC8950524
Molecular Formula: C19H15NO2S2
Molecular Weight: 353.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H15NO2S2 |
|---|---|
| Molecular Weight | 353.5 g/mol |
| IUPAC Name | (5E)-5-[(3-phenoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H15NO2S2/c1-2-11-20-18(21)17(24-19(20)23)13-14-7-6-10-16(12-14)22-15-8-4-3-5-9-15/h2-10,12-13H,1,11H2/b17-13+ |
| Standard InChI Key | UBOCSQNBSIPXHK-GHRIWEEISA-N |
| Isomeric SMILES | C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=S |
| SMILES | C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S |
| Canonical SMILES | C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S |
Introduction
Structural and Chemical Profile
Molecular Architecture
3-Allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (molecular formula: C20H16N2O2S2) features a thiazolidin-4-one core modified at three critical positions:
-
N3: Substituted with an allyl group (–CH2CH=CH2), enhancing steric bulk and potential reactivity.
-
C5: Functionalized with a 3-phenoxybenzylidene group (–CH=C6H4–O–C6H5), introducing aromaticity and redox-active properties.
-
C2: A thioxo group (=S) replaces the typical carbonyl, altering electronic distribution and hydrogen-bonding capacity .
The planar benzylidene moiety enables π-π stacking interactions, while the allyl group may facilitate electrophilic additions or polymerizations. The thioxo group enhances metal-chelating potential, a feature exploited in medicinal chemistry .
Spectroscopic Characterization
Key spectral data for analogous compounds (Table 1) suggest the following features for this derivative:
-
FTIR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C–S), and ~1600 cm⁻¹ (C=N) .
-
1H NMR: Signals at δ 7.2–8.1 ppm (aromatic protons), δ 5.1–6.2 ppm (allylic CH2 and CH), and δ 4.3 ppm (thiazolidinone CH2) .
-
13C NMR: Peaks at ~190 ppm (C4=O), ~120–140 ppm (aromatic carbons), and ~110 ppm (C=S) .
Table 1: Comparative Spectroscopic Data for Thiazolidin-4-one Analogs
Synthetic Methodologies
Multicomponent Reaction (MCR) Approach
A plausible synthesis route involves a one-pot MCR adapted from Shelke et al. :
-
Step 1: Condensation of 3-phenoxybenzaldehyde with allyl amine in the presence of BF3·OEt2, forming an imine intermediate.
-
Step 2: Reaction with mercaptoacetic acid under acidic conditions (PTSA), inducing cyclization to the thiazolidin-4-one core.
-
Step 3: Thionation using Lawesson’s reagent to introduce the C2-thioxo group .
Key conditions:
-
Solvent: Dichloromethane or ethanol/water mixtures.
-
Catalysts: BF3·OEt2 (20 mol%), tetrabutylammonium hydrogen sulfate (TBAHS).
Yields for analogous syntheses range from 70–95%, with purity confirmed via HPLC .
Post-Modification Strategies
Alternative routes include:
-
Cyclocondensation: Reacting pre-formed thioureas with α-haloketones, as demonstrated by Holota et al. .
-
Knoevenagel Condensation: Introducing the benzylidene group post-cyclization using 3-phenoxybenzaldehyde and piperidine .
Biological Activities
Antimicrobial Properties
Thiazolidin-4-ones with arylidene substituents show moderate activity against Staphylococcus aureus (MIC: 32–64 µg/mL) and Candida albicans . The phenoxy group may augment lipophilicity, improving biofilm penetration.
Computational and Pharmacokinetic Profiling
Molecular Docking
Docking simulations against AURKA (PDB: 4J8M) predict:
-
Binding affinity: –8.9 to –10.2 kcal/mol, driven by hydrogen bonds with Glu260 and hydrophobic contacts with Leu210 .
-
VEGFR-2 interaction: π-stacking with Phe1047 and salt bridges with Asp1046 .
Table 2: Predicted Binding Affinities for Related Targets
| Target | Binding Affinity (kcal/mol) | Key Interactions | Source |
|---|---|---|---|
| AURKA | –9.8 | Glu260, Leu210 | |
| VEGFR-2 | –8.2 | Phe1047, Asp1046 |
ADMET Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume